Cas no 28837-92-5 (2-(ethoxymethyl)phenylmethanamine)

2-(Ethoxymethyl)phenylmethanamine is a versatile aromatic amine compound featuring an ethoxymethyl substituent on the phenyl ring. Its structure combines the reactivity of a primary amine with the steric and electronic influence of the ethoxymethyl group, making it valuable in organic synthesis and pharmaceutical intermediates. The compound exhibits moderate polarity, enhancing solubility in common organic solvents while maintaining stability under standard conditions. Its functional groups allow for further derivatization, such as reductive amination or acylation, enabling applications in ligand design and agrochemical development. The ethoxymethyl moiety may also influence metabolic stability in bioactive molecules. Proper handling under inert conditions is recommended due to amine sensitivity.
2-(ethoxymethyl)phenylmethanamine structure
28837-92-5 structure
Product Name:2-(ethoxymethyl)phenylmethanamine
CAS No:28837-92-5
MF:C10H15NO
MW:165.232202768326
MDL:MFCD09739137
CID:2928670
Update Time:2025-05-20

2-(ethoxymethyl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(ethoxymethyl)phenyl]methanamine
    • [2-(ethoxymethyl)phenyl]methanamine
    • (2-(ethoxymethyl)phenyl)methanamine
    • 2-(ethoxymethyl)phenylmethanamine
    • MDL: MFCD09739137
    • Inchi: 1S/C10H15NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,7-8,11H2,1H3
    • InChI Key: XRHPSGUGMIFVLP-UHFFFAOYSA-N
    • SMILES: O(CC)CC1C=CC=CC=1CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • XLogP3: 0.8
  • Topological Polar Surface Area: 35.2

2-(ethoxymethyl)phenylmethanamine Security Information

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Additional information on 2-(ethoxymethyl)phenylmethanamine

Introduction to 2-(ethoxymethyl)phenylmethanamine (CAS No. 28837-92-5)

2-(ethoxymethyl)phenylmethanamine, identified by its Chemical Abstracts Service (CAS) number 28837-92-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenyl ring substituted with an ethoxymethyl group and an amine functionality, has garnered attention due to its structural versatility and potential applications in drug development. The compound's unique chemical profile makes it a valuable intermediate in synthesizing more complex molecules, particularly in the field of medicinal chemistry.

The structure of 2-(ethoxymethyl)phenylmethanamine consists of a benzene ring connected to a methanamine group via an ethoxymethyl bridge. This configuration imparts distinct reactivity, allowing for further functionalization and modification. The presence of both electron-donating and withdrawing groups on the phenyl ring influences its interaction with biological targets, making it a promising candidate for designing novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various disease pathways. 2-(ethoxymethyl)phenylmethanamine has been explored as a key building block in synthesizing molecules that interact with enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases. Its ability to serve as a scaffold for drug design has been highlighted in several cutting-edge studies.

One notable application of 2-(ethoxymethyl)phenylmethanamine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have utilized derivatives of this compound to develop selective kinase inhibitors with improved pharmacokinetic properties. For instance, modifications to the phenyl ring or the amine group have been shown to enhance binding affinity and reduce off-target effects.

Another area where 2-(ethoxymethyl)phenylmethanamine has shown promise is in the synthesis of G protein-coupled receptor (GPCR) modulators. GPCRs are membrane receptors involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and sensory perception. By tailoring the structure of 2-(ethoxymethyl)phenylmethanamine, scientists have been able to design ligands that selectively activate or inhibit specific GPCRs. This approach has led to the discovery of novel drugs for conditions such as hypertension, depression, and pain management.

The compound's versatility also extends to its role in antiviral drug development. The ability to incorporate 2-(ethoxymethyl)phenylmethanamine into larger molecules has enabled the creation of protease inhibitors that target viral replication mechanisms. These inhibitors have been particularly effective against RNA viruses, where they disrupt critical enzymatic processes required for viral propagation.

Advances in computational chemistry have further enhanced the utility of 2-(ethoxymethyl)phenylmethanamine in drug discovery. Molecular modeling techniques allow researchers to predict how modifications to the molecule will affect its biological activity. This high-throughput screening approach has accelerated the identification of lead compounds for further optimization.

In conclusion, 2-(ethoxymethyl)phenylmethanamine (CAS No. 28837-92-5) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents targeting a myriad of diseases. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is set to grow even further.

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